molecular formula C10H11ClO3 B8606129 Ethyl 3-chloro-4-hydroxyphenylacetate

Ethyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B8606129
M. Wt: 214.64 g/mol
InChI Key: FOQCNUUYQWIJPZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-hydroxyphenylacetate (C${10}$H${11}$ClO$_{3}$) is a chlorinated aromatic ester with a hydroxyl group at the 4-position and a chlorine substituent at the 3-position of the phenyl ring. It serves as a critical substrate in microbial reductive dehalogenation processes, particularly in anaerobic bacteria such as Desulfitobacterium hafniense and Desulfitobacterium dehalogenans . This compound acts as an electron acceptor in respiratory pathways, where specialized enzymes like reductive dehalogenases (e.g., CprA) catalyze its conversion to 4-hydroxyphenylacetate, releasing chloride ions . Its structural features—the combination of chlorine and hydroxyl groups—are essential for binding to transcriptional regulators like CprK, which activates genes involved in dehalogenation . This compound is also used in bioremediation studies to model the degradation of chlorinated lignin derivatives and persistent environmental pollutants .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3

InChI Key

FOQCNUUYQWIJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and industrial applications of Ethyl 3-chloro-4-hydroxyphenylacetate are influenced by its unique substitution pattern. Below is a detailed comparison with analogous compounds:

Ethyl 4-Chlorophenylacetate

  • Structure : Lacks the hydroxyl group at the 4-position (C${10}$H${11}$ClO$_{2}$) .
  • Enzymes like CprK fail to bind this compound, as shown by its inability to induce DNA binding even at millimolar concentrations .
  • Applications : Intermediate in drug design (e.g., anticancers, antibacterials) .

3-Chloro-4-Hydroxybenzoate

  • Structure : A benzoate derivative (C$7$H$5$ClO$_3$) with chlorine and hydroxyl groups in the same positions as this compound .
  • Function : Serves as a substrate for dehalogenases but exhibits lower catalytic efficiency. For example, Desulfitobacterium strains dechlorinate this compound at a slower rate compared to this compound due to differences in steric hindrance and electron distribution .
  • Industrial Relevance : Less effective as a co-substrate in PBDE (polybrominated diphenyl ether) biodegradation compared to this compound .

Mthis compound

  • Structure : Methyl ester variant (C$9$H$9$ClO$_3$) .
  • Function : Shares similar dehalogenation pathways with this compound but differs in ester group stability. The methyl ester may hydrolyze faster under alkaline conditions, altering its bioavailability in microbial systems.
  • Commercial Use : Available for laboratory studies but less commonly applied in large-scale bioremediation due to higher production costs .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate

  • Structure : Contains additional chlorine and fluorine substituents (C${10}$H$9$Cl$2$FO$2$) .
  • Function: The fluorine atom increases electronegativity, making dehalogenation more energetically challenging.
  • Applications : Niche use in specialty chemical synthesis.

Enzymatic and Kinetic Comparisons

The substrate specificity and catalytic efficiency of reductive dehalogenases vary significantly across analogs of this compound:

Compound Enzyme Vmax (units/mg) Km (mM) Key Feature
This compound CprA (from D. hafniense) 28 20 Optimal activity at pH 8.2, 52°C; contains [4Fe-4S] and cobalamin cofactors
3-Chloro-4-hydroxybenzoate RDase from D. hafniense 15 35 Lower affinity due to benzoate backbone
Ethyl 4-chlorophenylacetate N/A N/A N/A No enzymatic dechlorination observed

Role in Bioremediation and Industrial Processes

This compound outperforms analogs in stimulating microbial consortia for degrading halogenated pollutants:

  • PBDE Degradation : Acts as a co-substrate for Desulfitobacterium spp., enhancing debromination of octa-BDE to less toxic congeners .
  • Chlorophenol Detoxification: Its dechlorination product, 4-hydroxyphenylacetate, is non-toxic and readily mineralized in anaerobic systems .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Ethyl 3-chloro-4-hydroxyphenylacetate?

  • Methodological Answer : The compound contains a chlorinated aromatic ring with hydroxyl and ester functional groups. Structural confirmation requires a combination of techniques:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR can identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 214 for [M+^+]) confirm molecular weight (C10_{10}H11_{11}ClO3_3) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O) and 3200–3500 cm1^{-1} (hydroxyl O-H stretch) are diagnostic .

Q. How is this compound synthesized from its precursor acids?

  • Methodological Answer :

  • Esterification : React 3-chloro-4-hydroxyphenylacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester. Monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 EtOAc/hexane) .
  • Yield Optimization : Adjust molar ratios (acid:alcohol = 1:3) and reflux duration (4–6 hours) to maximize yield (>75%) .

Q. What microbial models are used to study the biodegradation of this compound?

  • Methodological Answer :

  • Anaerobic Bacteria : Desulfitobacterium hafniense DCB-2 degrades the compound via reductive dehalogenation, producing 4-hydroxyphenylacetate. Growth media should include pyruvate as an electron donor .
  • Experimental Setup : Use batch cultures with 1 mM substrate, monitor dechlorination via HPLC (retention time shift) and chloride ion release assays .

Advanced Research Questions

Q. How do substituent positions on aromatic rings influence reductive dehalogenase (Rdh) specificity toward this compound?

  • Methodological Answer :

  • Enzyme Assays : Purify Rdh enzymes (e.g., CprA from D. hafniense PCP-1) and test activity against meta- vs. para-chlorinated analogs using UV-Vis spectroscopy (absorbance at 280 nm for substrate depletion) .
  • Kinetic Analysis : Compare KmK_m and VmaxV_{\text{max}} values. For example, 3-chloro-4-hydroxyphenylacetate shows higher VmaxV_{\text{max}} (12 µM/min) than 2-chloro derivatives due to steric accessibility .
  • Structural Modeling : Docking studies reveal chlorine at position 3 aligns with the enzyme’s active-site pocket, enhancing binding affinity .

Q. What experimental variables affect the efficiency of microbial dechlorination in batch cultures?

  • Methodological Answer :

  • Electron Donors : Pyruvate (40 mM) increases dechlorination rates by 50% compared to lactate in Desulfitobacterium spp. .
  • pH and Redox Potential : Optimal activity occurs at pH 7.0–7.5 and Eh < -200 mV. Use buffers (e.g., bicarbonate) to maintain conditions .
  • Inhibitors : Add 0.1 mM bromoethanesulfonate to block methanogenesis, ensuring substrate degradation is solely via dehalogenation .

Q. How can conflicting data on substrate inhibition in microbial degradation studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Test substrate concentrations (0.1–5 mM). D. hafniense DCB-2 shows inhibition >2 mM due to toxicity, while Dehalobacter spp. tolerate up to 5 mM .
  • Transcriptomics : Compare Rdh gene expression (e.g., cprA) across strains under varying substrate loads. Upregulation of stress-response genes (e.g., hsp20) indicates cellular toxicity thresholds .
  • Meta-Analysis : Reconcile discrepancies by standardizing protocols (e.g., electron donor concentration, incubation temperature) .

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